molecular formula C21H43N5O12 B12300840 6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside

6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside

Cat. No.: B12300840
M. Wt: 557.6 g/mol
InChI Key: ZEFUFVWPRPISAD-UHFFFAOYSA-N
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Description

6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside is a complex organic compound with significant potential in various scientific fields. This compound features multiple amino and hydroxyl groups, making it highly functional and versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside involves multiple steps, including stereoselective synthesis and functional group transformations. One key step involves a highly stereoselective titanium-mediated aldol addition of a chiral α-bromo ketone to crotonaldehyde . Further transformations, including regioselective Staudinger–aza-Wittig reactions, afford the desired carbohydrates as advanced intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, primary amines, and substituted derivatives with different functional groups.

Scientific Research Applications

6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with various biomolecules, influencing their structure and function . These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside is unique due to its combination of multiple amino and hydroxyl groups, which provide a high degree of functionality and versatility in chemical reactions and applications.

Properties

Molecular Formula

C21H43N5O12

Molecular Weight

557.6 g/mol

IUPAC Name

5-amino-6-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1,3-dihydroxypropan-2-ylamino)-2-hydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol

InChI

InChI=1S/C21H43N5O12/c22-2-9-14(31)15(32)12(25)20(35-9)37-18-7(23)1-8(26-6(3-27)4-28)19(17(18)34)38-21-16(33)11(24)13(30)10(5-29)36-21/h6-21,26-34H,1-5,22-25H2

InChI Key

ZEFUFVWPRPISAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1NC(CO)CO)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Origin of Product

United States

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